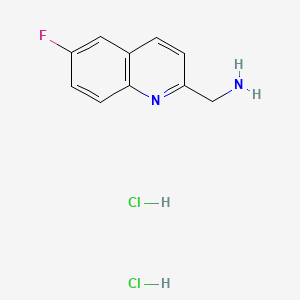
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their broad spectrum of biological activities, particularly their antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including cyclization reactions and cycloaddition reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the quinoline ring through nucleophilic substitution reactions.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality .
化学反应分析
Types of Reactions
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学研究应用
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the death of the bacterial cells . This mechanism is specific to bacterial cells and does not affect mammalian cells .
相似化合物的比较
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability . Similar compounds include:
6-Fluoroquinoline: Lacks the methanamine group and has different biological properties.
2-(6-Fluoroquinolin-2-yl)methanamine: Similar structure but different salt form.
6-Fluoropyridin-2-yl)methanamine dihydrochloride: Similar structure but different ring system.
These compounds share some similarities in their chemical structure but differ in their biological activities and applications .
属性
分子式 |
C10H11Cl2FN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
(6-fluoroquinolin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;;/h1-5H,6,12H2;2*1H |
InChI 键 |
HIULJYJTDJIXGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


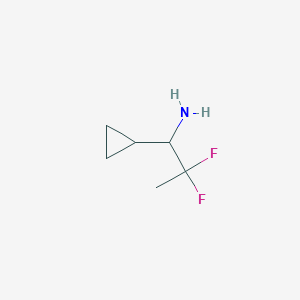
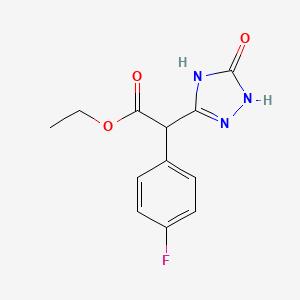
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
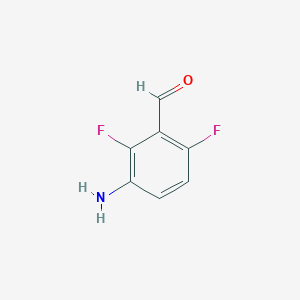
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

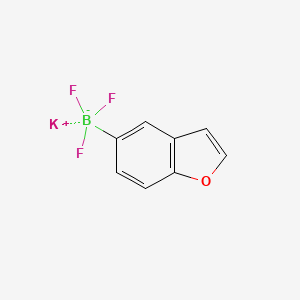
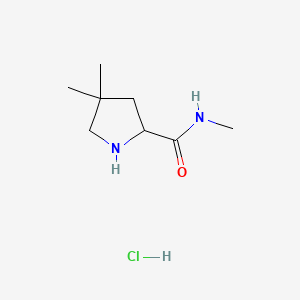
![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
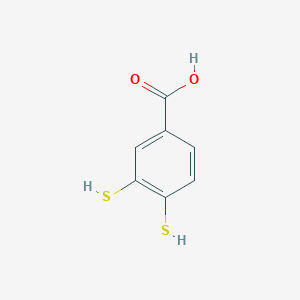
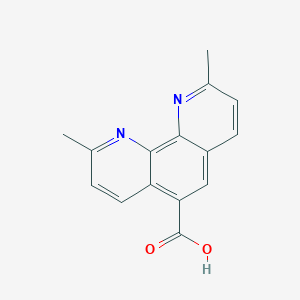
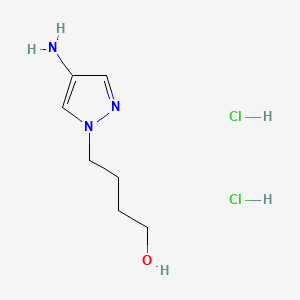
![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
